molecular formula C14H9FN2O2 B2459860 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one CAS No. 194154-77-3

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one

Cat. No.: B2459860
CAS No.: 194154-77-3
M. Wt: 256.236
InChI Key: GNYYAKGNULJHJU-UHFFFAOYSA-N
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Description

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a fluoroanilino group attached to a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-fluoroaniline with a suitable benzoxazinone precursor. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride or iron(III) chloride, to facilitate the oxidative coupling between 2-fluoroaniline and the benzoxazinone precursor . The reaction is usually carried out under mild conditions, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazinone derivatives.

Comparison with Similar Compounds

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-fluoroanilino)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYYAKGNULJHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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